NGP555

Overview

Description

NGP 555 is a gamma-secretase modulator that has shown promise in the treatment and prevention of Alzheimer’s disease. It works by lowering the levels of the amyloid beta 42 biomarker in cerebrospinal fluid, which is associated with the cognitive decline seen in Alzheimer’s disease .

Mechanism of Action

Target of Action

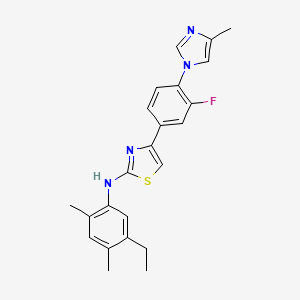

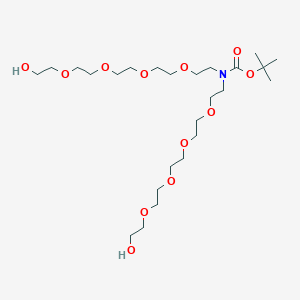

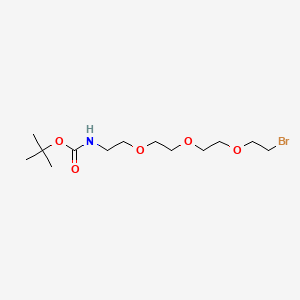

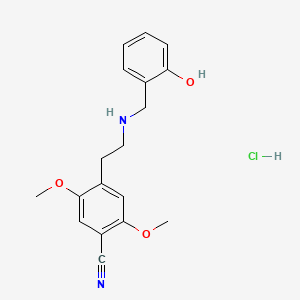

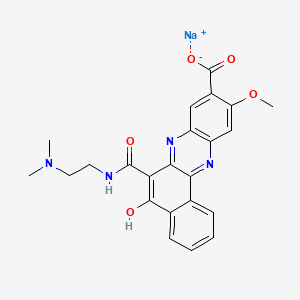

NGP555, also known as 1XA7T7L527 or N-(5-ethyl-2,4-dimethylphenyl)-4-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-amine, primarily targets γ-secretase . γ-secretase is a multi-subunit protease complex that plays a crucial role in various cellular processes, including the development of Alzheimer’s disease .

Mode of Action

This compound acts as a γ-secretase modulator . It inhibits the cleavage of the amyloid precursor protein (APP) intracellular signaling domain (AICD) to amyloid-β (Aβ), particularly Aβ42 . This modulation results in a shift in amyloid peptide production to smaller, non-aggregating forms of amyloid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway . This pathway involves the sequential cleavage of APP by β-secretase and γ-secretase, leading to the production of Aβ peptides. By modulating γ-secretase, this compound shifts the production from Aβ42, a form prone to aggregation, to shorter Aβ peptides that are less likely to aggregate .

Pharmacokinetics

This compound has shown good oral bioavailability and brain penetration . In preclinical and clinical studies, it has been observed that this compound penetrates the blood-brain barrier and increases the ratio of amyloid-β peptide Aβ37 and Aβ38 compared with that of Aβ42 . This indicates a proof of target engagement in humans in a 14-day, once-daily oral dosing trial .

Result of Action

The modulation of γ-secretase by this compound leads to a beneficial shift in the production of Aβ37 and Aβ38 versus Aβ42 biomarker levels in the cerebrospinal fluid . This shift is associated with beneficial effects on amyloid biomarkers, pathology, and cognition, while avoiding negative side effects . The overall result is a reduction in the production of Aβ42 and accumulation of amyloid plaques, potentially preventing the aggregation of tau and destruction of neurons and synapses resulting in cognitive decline .

Action Environment

The action of this compound is influenced by the environment within the human body. Factors such as the presence of the blood-brain barrier and the biochemical environment within the brain can impact the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

NGP555 interacts with γ-secretase, an enzyme involved in the production of amyloid-β peptides . It shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This interaction with γ-secretase and its modulation of amyloid peptide production is a key aspect of this compound’s biochemical properties .

Cellular Effects

This compound has shown beneficial effects on various types of cells, particularly neurons . It influences cell function by reducing the production of toxic forms of amyloid, thereby preventing the accumulation of amyloid plaques . This can prevent the aggregation of tau and destruction of neurons and synapses, which are key cellular processes involved in cognitive decline in Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase . By modulating this enzyme, this compound shifts the production of amyloid peptides towards smaller, non-aggregating forms . This shift in amyloid peptide production is thought to reduce the toxicity and aggregation of amyloid, thereby preventing the pathological changes associated with Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown beneficial effects over time . It has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . These studies indicate that this compound is stable and does not degrade over time, and it has not shown any long-term adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the amyloid metabolic pathway . It interacts with γ-secretase, an enzyme that plays a key role in the production of amyloid peptides . By modulating γ-secretase, this compound can influence the production of these peptides and potentially alter metabolic flux or metabolite levels .

Transport and Distribution

This compound is able to penetrate the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues

Subcellular Localization

Given its ability to penetrate the blood-brain barrier and its interaction with γ-secretase, it is likely that this compound is localized within the cell where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NGP 555 involves the preparation of a solid dispersion of the amorphous drug substance with polymer blended dispersants, which is then encapsulated for oral administration . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for NGP 555 have not been extensively detailed in the available literature. the encapsulation process for oral administration suggests that large-scale production would involve similar steps of drug dispersion and encapsulation.

Chemical Reactions Analysis

Types of Reactions

NGP 555 primarily undergoes modulation reactions as a gamma-secretase modulator. It shifts amyloid peptide production to smaller, non-aggregating forms of amyloid .

Common Reagents and Conditions

The common reagents used in the preparation of NGP 555 include dimethyl sulfoxide (DMSO) for dissolving the drug. The reaction conditions involve maintaining the drug in an amorphous state for effective encapsulation .

Major Products Formed

The major product formed from the modulation reaction of NGP 555 is the smaller, non-aggregating forms of amyloid peptides, specifically amyloid beta 37 and amyloid beta 38, as opposed to the more toxic amyloid beta 42 .

Scientific Research Applications

NGP 555 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown beneficial effects on amyloid biomarkers, pathology, and cognition in preclinical studies . The compound is being actively developed in human clinical trials for the prevention of Alzheimer’s disease, with the goal of achieving a balance between efficacy in reducing toxic forms of amyloid and maintaining safety .

Comparison with Similar Compounds

Similar Compounds

Semagacestat: Another gamma-secretase inhibitor that was studied for Alzheimer’s disease but was discontinued due to adverse effects.

Avagacestat: A gamma-secretase modulator that showed promise in early trials but also faced challenges with safety and efficacy.

Begacestat: A gamma-secretase inhibitor with a different mechanism of action compared to NGP 555.

Uniqueness of NGP 555

NGP 555 is unique in its ability to shift amyloid peptide production to smaller, non-aggregating forms, which reduces the levels of the toxic amyloid beta 42 biomarker while maintaining a favorable safety profile . This balance of efficacy and safety makes it a promising candidate for the prevention and treatment of Alzheimer’s disease.

Properties

IUPAC Name |

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEKUGNKKOGFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1304630-27-0 | |

| Record name | NGP 555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGP-555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?

A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]

Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?

A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)